3-Bromo-2,2-difluoropropan-1-ol
Description
3-Bromo-2,2-difluoropropan-1-ol (C₃H₅BrF₂O) is a halogenated alcohol featuring a bromine atom at position 3 and two fluorine atoms at position 2. Its molecular weight is 174.97 g/mol (estimated based on structural analogs) . The electron-withdrawing fluorine atoms adjacent to the hydroxyl group enhance its acidity compared to non-fluorinated alcohols, making it a reactive intermediate in organic synthesis. This compound is particularly valuable in pharmaceutical and agrochemical research, where fluorinated analogs are sought for their metabolic stability and bioavailability .
Properties
IUPAC Name |
3-bromo-2,2-difluoropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrF2O/c4-1-3(5,6)2-7/h7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDHRVTXINIMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,2-difluoropropan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination of 2,2-difluoropropanol using bromine or a brominating agent . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,2-difluoropropan-1-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form simpler alcohols or hydrocarbons.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution: Formation of 2,2-difluoropropanol derivatives.
Oxidation: Formation of 2,2-difluoropropanal or 2,2-difluoropropanoic acid.
Reduction: Formation of 2,2-difluoropropane.
Scientific Research Applications
3-Bromo-2,2-difluoropropan-1-ol has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2,2-difluoropropan-1-ol involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and binding properties .
Comparison with Similar Compounds
3-Bromo-1,1-difluoro-2-propanol
- Molecular Formula : C₃H₅BrF₂O (same as target compound).
- Structural Difference : Fluorines at position 1 instead of 2.
- Impact :
- The fluorine atoms at position 1 reduce steric hindrance near the hydroxyl group but diminish electron-withdrawing effects on the OH proton, resulting in lower acidity compared to 3-Bromo-2,2-difluoropropan-1-ol.
- This positional isomerism may alter reactivity in nucleophilic substitutions, as bromine’s leaving group ability could be influenced by neighboring substituents .
3-Bromo-2-methylpropan-1-ol
- Molecular Formula : C₄H₉BrO.
- Key Difference : A methyl group replaces fluorines at position 2.
- Impact :
3-(Dimethylamino)-2,2-difluoropropan-1-ol
- Molecular Formula: C₅H₁₁F₂NO.
- Key Difference: Bromine replaced by a dimethylamino group (-N(CH₃)₂).
- Impact: The dimethylamino group introduces basicity, enabling pH-dependent reactivity. Fluorines at position 2 retain electron-withdrawing effects, but the absence of bromine limits utility in cross-coupling reactions .
3-Bromo-1,1,1-trifluoropropane
3-(2-Bromophenyl)propan-1-ol
- Molecular Formula : C₉H₁₁BrO.
- Key Difference : Bromine attached to an aromatic ring instead of an aliphatic chain.
- Impact :
Data Table: Comparative Analysis
Biological Activity
3-Bromo-2,2-difluoropropan-1-ol (C3H5BrF2O) is a halogenated alcohol with significant potential in various scientific fields, particularly in medicinal chemistry and biological research. This compound, characterized by its unique molecular structure, has garnered attention for its reactivity and biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C3H5BrF2O
- Molecular Weight : 174.97 g/mol
- CAS Number : 1378745-38-0
The compound features a bromine atom and two fluorine atoms attached to a propanol backbone, contributing to its distinct chemical reactivity and potential biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group may form hydrogen bonds with biological targets. These interactions can influence enzymatic activity and receptor binding, leading to potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains and fungi. A study highlighted its ability to inhibit the growth of specific pathogens, making it a candidate for developing new antimicrobial agents .
Cytotoxicity and Anticancer Potential
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that this compound could induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent . The mechanism involves the disruption of cellular signaling pathways critical for cell survival.
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains. This suggests that the compound possesses significant antibacterial properties that warrant further investigation.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 32 µg/mL |
Study 2: Cytotoxic Effects on Cancer Cells
In another study focusing on cancer therapy, this compound was tested on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating potent cytotoxicity.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 µM |
Applications in Drug Development
Given its biological activities, this compound is being explored as a precursor in drug synthesis. Its unique structure allows for modifications that can enhance pharmacological properties while maintaining efficacy against target diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
